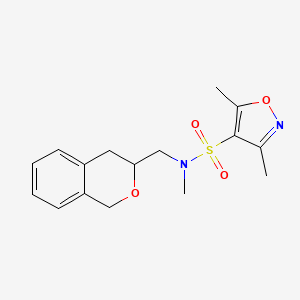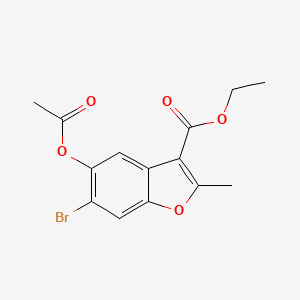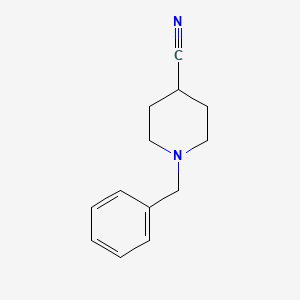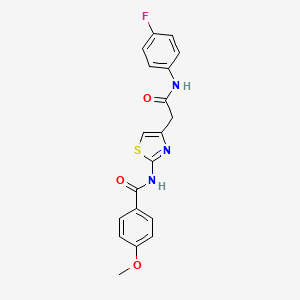![molecular formula C9H17NO3 B2689058 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 863565-85-9](/img/structure/B2689058.png)
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
“8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is a complex organic compound . It contains a total of 58 bonds, including 23 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Another study reported the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Molecular Structure Analysis
The molecular structure of “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is complex, with multiple rings and functional groups . It includes a spiro[4.5]decan-8-ol core with an aminomethyl group attached .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds and Intermediates
1,4-Dioxaspiro[4.5]decan-8-one and its derivatives, such as 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, serve as valuable synthetic intermediates in organic chemistry. These compounds are utilized in synthesizing a range of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. For instance, 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in acidic solutions, showcasing the compound's utility in organic synthesis processes (Zhang Feng-bao, 2006).
Environmental and Analytical Applications
Derivatives of 1,4-dioxaspiro[4.5]decan have been applied in environmental science, particularly in the removal of carcinogenic azo dyes and aromatic amines from water. A Mannich base derivative of calix[4]arene, synthesized using a cyclic secondary amine that includes the 1,4-dioxaspiro[4.5]decan structure, demonstrated significant efficiency in removing azo dyes, with removal percentages ranging from 95-99% (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol have been explored for their biological activities. For example, research into spiroxamine (KWG 4168), a fungicide consisting of biologically active isomers derived from a structure similar to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, highlights the compound's potential in developing new agrochemicals (W. Kramer et al., 1999).
Material Science and Engineering
The structural versatility of 1,4-dioxaspiro[4.5]decan derivatives extends to material science, where they are employed in the synthesis of novel compounds with potential applications as biolubricants. Research into novel compounds derived from oleic acid, which includes 1,4-dioxaspiro[4.5]decan structures, suggests these compounds could serve as sustainable, biodegradable lubricants with promising physicochemical properties (Y. S. Kurniawan et al., 2017).
Eigenschaften
IUPAC Name |
8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJYSQGCJGEDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2688976.png)

![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)


![2-(Benzimidazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2688982.png)

![2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B2688989.png)
![ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2688993.png)



